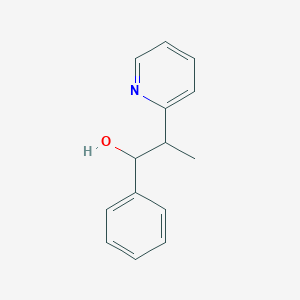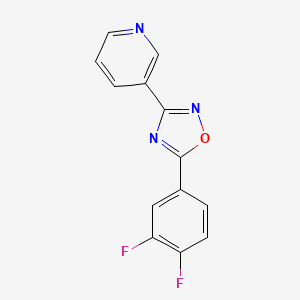![molecular formula C16H18N2O5S B8378987 (4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8378987.png)
(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a widely used antibiotic that belongs to the penicillin class of drugs. Penicillin V Potassium is particularly effective against gram-positive bacteria and is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penicillin V Potassium is synthesized through a fermentation process involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to various purification steps to isolate the penicillin compound .
Industrial Production Methods: In industrial settings, the production of Penicillin V Potassium involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions: Penicillin V Potassium undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: Penicillin V Potassium can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted penicillin derivatives.
Aplicaciones Científicas De Investigación
Penicillin V Potassium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Studied for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Industry: Employed in the pharmaceutical industry for the production of various penicillin-based antibiotics.
Mecanismo De Acción
Penicillin V Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Comparación Con Compuestos Similares
Penicillin G: Another penicillin antibiotic with a similar structure but less acid-stable compared to Penicillin V Potassium.
Amoxicillin: A broader-spectrum penicillin antibiotic with an additional amino group.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Uniqueness: Penicillin V Potassium is unique due to its acid stability, which allows it to be administered orally. This makes it more convenient for patients compared to Penicillin G, which must be administered parenterally .
Propiedades
Fórmula molecular |
C16H18N2O5S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-,24-/m1/s1 |
Clave InChI |
FCZNNHHXCFARDY-BYWFWHBCSA-N |
SMILES isomérico |
CC1(C(N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine](/img/structure/B8378905.png)
![4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline](/img/structure/B8378907.png)












